HJC-0123

Catalog No.
S548685
CAS No.
M.F
C24H16N2O3S
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HJC-0123

Product Name

HJC-0123

IUPAC Name

N-(1,1-dioxo-1-benzothiophen-6-yl)-2-phenylquinoline-4-carboxamide

Molecular Formula

C24H16N2O3S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C24H16N2O3S/c27-24(25-18-11-10-17-12-13-30(28,29)23(17)14-18)20-15-22(16-6-2-1-3-7-16)26-21-9-5-4-8-19(20)21/h1-15H,(H,25,27)

InChI Key

ZUYCAEIBKWUMND-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O

Solubility

Soluble in DMSO, not in water

Synonyms

HJC0123; HJC 0123; HJC-0123.

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O

Description

The exact mass of the compound 2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide is 412.08816 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HJC-0123 is a novel compound identified as a potent and selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway. This compound has shown significant promise in cancer therapy due to its ability to inhibit STAT3 promoter activity, downregulate the phosphorylation of STAT3, and promote apoptosis in various cancer cell lines, particularly breast and pancreatic cancers. HJC-0123 operates effectively at low micromolar to nanomolar concentrations, demonstrating its potential as an orally bioavailable therapeutic agent for treating malignancies associated with aberrant STAT3 signaling .

That can modify its structure and enhance its biological activity:

  • Oxidation: Under specific conditions, HJC-0123 can be oxidized to form various oxidative derivatives, which may exhibit altered pharmacological properties.
  • Reduction: Reduction reactions can be employed to modify functional groups on HJC-0123, potentially increasing its efficacy or selectivity .

These reactions are crucial for optimizing the compound's therapeutic profile and understanding its mechanism of action.

HJC-0123 exhibits a range of biological activities:

  • Inhibition of STAT3: The compound significantly inhibits STAT3-mediated transcriptional activity, leading to decreased expression of genes involved in cell proliferation and survival.
  • Induction of Apoptosis: It promotes apoptosis in cancer cells by increasing the expression of cleaved caspase-3 and inhibiting cell cycle progression.
  • Tumor Growth Suppression: In vivo studies have demonstrated that HJC-0123 effectively suppresses the growth of estrogen receptor-negative breast cancer xenografts .

These activities highlight HJC-0123's potential as a therapeutic agent in oncological applications.

The synthesis of HJC-0123 involves several key steps:

  • Starting Materials: The synthesis begins with 1λ6-benzo[b]thiophen-6-ylamine.
  • Reagents: Reagents such as N,N-diisopropylethylamine (DIPEA) and 1-Hydroxybenzotriazole (HBTU) are used to facilitate the reaction.
  • Reaction Conditions: The reaction is typically conducted in dichloromethane at room temperature for extended periods (up to 48 hours).
  • Purification: The crude product is purified using silica gel chromatography, yielding HJC-0123 as a yellow solid with high purity .

This synthetic route is essential for producing HJC-0123 for further biological evaluation.

HJC-0123 holds significant potential in various applications:

  • Cancer Therapy: Primarily, it is being explored as a therapeutic agent for treating solid tumors characterized by aberrant STAT3 signaling.
  • Research Tool: Due to its specificity for STAT3, it serves as an important chemical probe for studying the role of this pathway in cancer biology .

These applications underscore the compound's relevance in both clinical and research settings.

HJC-0123 is part of a broader class of STAT3 inhibitors. Here are some similar compounds for comparison:

Compound NameMechanism of ActionUnique Features
StatticInhibits STAT3 dimerizationFirst identified small-molecule inhibitor
WP1066Inhibits phosphorylation of STAT3Demonstrated efficacy in renal cell carcinoma
NiclosamideInhibits STAT3 signalingOriginally an anti-parasitic drug

HJC-0123 stands out due to its high potency and selectivity for STAT3, coupled with its oral bioavailability, making it a promising candidate for clinical development .

HJC-0123 is systematically named N-(1,1-dioxo-1-benzothiophen-6-yl)-2-phenylquinoline-4-carboxamide according to International Union of Pure and Applied Chemistry nomenclature conventions [3] [4] [6]. The compound represents a quinoline-4-carboxamide derivative that incorporates two distinct pharmacophoric fragments: the 2-phenylquinoline-4-carboxylic acid amide moiety and the 1,1-dioxo-1H-1λ6-benzo[b]thiophen-6-yl fragment [2] [7].

The molecular formula of HJC-0123 is C24H16N2O3S, corresponding to a molecular weight of 412.46 Daltons [3] [4] [6]. The compound is identified by the Chemical Abstracts Service number 1430420-02-2 [4] [6]. Structural analysis reveals that HJC-0123 contains 24 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom [3] [4].

The canonical Simplified Molecular Input Line Entry System representation is: C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O [3] . The International Chemical Identifier Key is ZUYCAEIBKWUMND-UHFFFAOYSA-N [3] [6], which provides a unique identifier for this molecular structure.

Molecular Formula Analysis Table

PropertyValue
IUPAC NameN-(1,1-dioxo-1-benzothiophen-6-yl)-2-phenylquinoline-4-carboxamide
Molecular FormulaC24H16N2O3S
Molecular Weight412.46 g/mol
CAS Number1430420-02-2
InChI KeyZUYCAEIBKWUMND-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O

Fragment-based drug design principles guided the structural architecture of HJC-0123, which was developed by chemically merging privileged fragments from known signal transducer and activator of transcription 3 inhibitors [2] [7]. The 2-phenyl group positioned on the quinoline ring facilitates optimal binding interactions within the hydrophobic cleft surrounding Ile634 of the signal transducer and activator of transcription 3 protein [2] [3]. This strategic structural design contributes significantly to the compound's binding affinity and biological activity [2] [3].

Crystallographic Characteristics and Stereochemical Considerations

HJC-0123 exhibits well-defined crystallographic properties that contribute to its structural stability and physicochemical characteristics [7]. The compound presents as a white to pale yellow crystalline solid with a melting point range of 277-278°C [7] [11]. High-performance liquid chromatography analysis demonstrates exceptional purity levels exceeding 98%, with specific batches achieving 99.2% purity [7] [11].

The molecular architecture of HJC-0123 features planar aromatic ring systems that facilitate π-π stacking interactions in the solid state [2] [7]. The quinoline moiety adopts a planar conformation that is essential for its biological activity, while the benzothiophene dioxide fragment maintains its characteristic planar geometry [2] [7]. The amide linkage between these two aromatic systems provides structural rigidity while allowing for conformational flexibility necessary for protein binding [2].

Stereochemical analysis reveals that HJC-0123 does not contain any chiral centers, eliminating the need for enantiomeric separation or stereoisomeric considerations [3] [7]. The compound exists as a single constitutional isomer with a fixed spatial arrangement of atoms [3] [7]. Nuclear magnetic resonance spectroscopy confirms the structural integrity and purity of the synthesized compound [7].

Crystallographic and Analytical Data Table

Analysis TypeKey Data
Melting Point277-278°C
AppearanceWhite to pale yellow crystalline solid
1H Nuclear Magnetic Resonance (DMSO-d6, 600 MHz)δ 11.29 (s, 1H), 8.44 (s, 1H), 8.38 (d, 2H, J = 7.2 Hz), 8.34 (s, 1H)
13C Nuclear Magnetic Resonance (DMSO-d6, 150 MHz)δ 165.8, 155.8, 147.9, 142.2, 141.2, 138.0, 137.2, 132.9
High Resolution Mass SpectrometryCalculated: 413.0954 (M + H)+, Found: 413.0959
High Performance Liquid Chromatography Purity99.2% (retention time = 32.39 min)

The structural characterization employing nuclear magnetic resonance spectroscopy provides definitive confirmation of the molecular structure [7]. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals characteristic chemical shifts consistent with the proposed structure, including amide proton resonances and aromatic proton patterns [7]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of carbonyl carbon atoms and aromatic carbon environments as expected for this molecular framework [7].

Solubility Profile and Stability Under Physiological Conditions

The solubility characteristics of HJC-0123 reflect its predominantly aromatic molecular structure and hydrophobic nature [11]. The compound demonstrates complete insolubility in aqueous media, including water and physiological buffer systems [11]. This aqueous insolubility is attributed to the extensive aromatic conjugation and lack of ionizable functional groups under physiological pH conditions [11].

Dimethyl sulfoxide serves as the preferred solvent for HJC-0123, providing complete dissolution and enabling the preparation of stock solutions for research applications [6] [11]. The compound's solubility in dimethyl sulfoxide facilitates its use in biological assay systems where small volumes of organic solvent are acceptable [11]. Other organic solvents such as ethanol, chloroform, and acetonitrile have not been systematically evaluated for solubility compatibility [11].

Solubility Profile Table

SolventSolubility StatusNotes
WaterInsolubleComplete insolubility in aqueous media
Dimethyl SulfoxideSolublePreferred solvent for stock solutions
EthanolNot determinedSystematic evaluation not performed
ChloroformNot determinedSystematic evaluation not performed
AcetonitrileNot determinedSystematic evaluation not performed

Stability assessments indicate that HJC-0123 maintains structural integrity under standard storage conditions [6] [11]. The compound exhibits excellent shelf stability exceeding two years when stored properly under dry, dark conditions at temperatures between 0-4°C for short-term storage or -20°C for long-term preservation [6] [11]. The crystalline solid form contributes to the compound's stability by minimizing degradation pathways and maintaining chemical purity [6] [11].

Oral bioavailability studies demonstrate that HJC-0123 can be successfully administered via oral gavage in preclinical models, suggesting adequate stability and absorption characteristics under physiological conditions [2] [14]. The compound's stability under gastric pH conditions and its ability to maintain biological activity following oral administration indicate reasonable stability in the gastrointestinal environment [2] [14].

The development of HJC-0123 exemplifies a sophisticated fragment-based drug design strategy that systematically combines privileged molecular fragments from established Signal Transducer and Activator of Transcription 3 inhibitors [1] [2]. The initial fragment library comprised six carefully selected pharmacophores derived from representative non-peptidic Signal Transducer and Activator of Transcription 3 inhibitors, including stattic, WP1066, STX-0119, and niclosamide, with molecular weights ranging from 120 to 251 Daltons [1].

The fragment selection process was governed by comprehensive literature data regarding the most active Signal Transducer and Activator of Transcription 3 inhibitors and their drug-like properties [1]. This systematic approach enabled the identification of two key fragments that would ultimately constitute HJC-0123: the 2-phenylquinoline-4-carboxylic acid moiety (Fragment A1) derived from STX-0119, and the 1,1-dioxo-1H-1λ⁶-benzo[b]thiophen-6-yl fragment (Fragment B1) derived from stattic [1] [3].

The fragment-based approach proved particularly valuable for enhancing drug-likeness while maintaining therapeutic activity. The privileged fragments were designed to maintain their original orientation within the protein binding pocket, thereby contributing jointly to the final binding energy [1]. Molecular docking studies of HJC-0123 with the Signal Transducer and Activator of Transcription 3 SH2 domain revealed that the 2-phenyl group on the quinoline ring effectively occupies the hydrophobic cleft around Ile634, confirming the rational basis of the fragment combination strategy [1].

The fragment-based design methodology demonstrated its effectiveness through the successful generation of novel scaffolds with diversified structural features for comprehensive structure-activity relationship studies [1]. This approach enabled the systematic exploration of chemical space while maintaining focus on pharmacologically relevant molecular architectures.

Multi-Step Synthesis Protocol Development

The synthesis of HJC-0123 required the development of sophisticated multi-step protocols to accommodate the diverse chemical functionalities present in the target molecule [1]. The primary synthetic route involves a direct amide coupling reaction between 2-phenylquinoline-4-carboxylic acid and 1,1-dioxo-1H-1λ⁶-benzo[b]thiophen-6-ylamine using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling reagent and DIPEA (N,N-diisopropylethylamine) as the base in dichloromethane [1].

The optimized reaction conditions involve cooling the reaction mixture to 0°C for the initial addition of HBTU, followed by stirring at room temperature for 48 hours [1]. This extended reaction time ensures complete conversion while maintaining mild conditions suitable for preserving the integrity of both aromatic systems. The reaction yields HJC-0123 in 39% yield as a pale yellow solid with a melting point of 277-278°C and exceptional High Performance Liquid Chromatography purity of 99.2% [1].

Alternative synthetic approaches were developed for structurally related compounds when the standard HBTU coupling protocol proved inadequate [1]. A three-step protocol was successfully implemented for compounds 12 and 13, involving the initial conversion of carboxylic acid to acid chloride using SOCl₂ in toluene at 120°C for 16 hours, followed by amide formation in the presence of pyridine as base, and subsequent saponification using 1 N lithium hydroxide in tetrahydrofuran [1].

The development of Knoevenagel condensation protocols provided an additional synthetic pathway for compounds requiring extended conjugation systems [1]. This methodology employed piperidine as catalyst in ethanol at 90°C, achieving excellent yields of 72% for compound 10 [1]. The multi-step approach demonstrates remarkable flexibility in accommodating diverse structural modifications while maintaining synthetic accessibility.

Chiral Resolution and Enantiomeric Separation Techniques

The synthetic strategy for HJC-0123 deliberately avoids the introduction of chiral centers in the final product, resulting in an achiral compound that eliminates the need for chiral resolution procedures [1]. This design consideration simplifies both the synthetic process and regulatory requirements while ensuring consistent pharmacological properties across production batches.

However, several related compounds in the synthetic series do incorporate chiral elements through the use of L(-)-α-methylbenzylamine as a chiral building block [1]. Compounds 8 and 9 demonstrate the successful incorporation of stereochemical control through the use of this enantiopure starting material, yielding products with defined S-configuration at the benzylic position [1].

The chiral synthesis approach employed retention of configuration during the N-2 alkylation process [4]. This methodology ensures predictable stereochemical outcomes without requiring additional chiral resolution steps. The absolute configuration was confirmed through crystallographic analysis of suitable derivatives containing heavy atoms for enhanced diffraction properties [4].

For compounds requiring enantiomeric separation, semi-preparative chiral High Performance Liquid Chromatography using Chiralcel OJ columns provided effective resolution with enantiomeric excess values exceeding 99% [4]. The separated enantiomers were characterized by specific optical rotation values, enabling accurate determination of enantiomeric purity and absolute configuration [4].

The strategic avoidance of chiral centers in HJC-0123 represents a significant advantage for scalable production, eliminating the costs and complexities associated with chiral resolution while maintaining optimal biological activity. This approach reflects sophisticated medicinal chemistry design principles that prioritize both efficacy and manufacturing practicality.

Process Optimization for Scalable Production

The current synthetic protocol for HJC-0123 presents several opportunities for optimization to achieve scalable production suitable for clinical development and potential commercialization [1]. The moderate yield of 39% obtained under standard conditions necessitates comprehensive process optimization to improve economic viability and manufacturing efficiency.

Temperature optimization studies represent a critical area for yield enhancement, as the current room temperature conditions may not provide optimal reaction kinetics [1]. Systematic screening across temperature ranges from 0°C to 60°C could potentially identify conditions that accelerate the coupling reaction while maintaining product quality. The current 48-hour reaction time also presents an opportunity for optimization through temperature modulation or alternative catalytic systems.

Solvent system optimization offers potential benefits for both environmental compliance and cost reduction [1]. While dichloromethane provides excellent solubility and reaction outcomes, exploration of greener solvent alternatives such as ethyl acetate, tetrahydrofuran, or even aqueous-organic biphasic systems could improve the environmental profile of the synthesis while potentially enhancing yields.

The coupling reagent selection presents significant opportunities for cost optimization without compromising reaction efficiency [1]. While HBTU provides excellent coupling efficiency, alternative reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or newer generation coupling agents may offer improved cost-effectiveness for large-scale production.

Purification methodology optimization is essential for scalable manufacturing, as the current silica gel chromatography approach becomes impractical at production scales [1]. Alternative purification strategies including recrystallization from suitable solvent systems, preparative High Performance Liquid Chromatography, or crystallization-based purification could provide more scalable and cost-effective options while maintaining the high purity standards required for pharmaceutical applications.

Base selection optimization through evaluation of alternatives to DIPEA, such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), may provide improved yields or reaction rates while potentially reducing costs [1]. The optimization of base equivalents and addition protocols could further enhance reaction efficiency and product quality.

Process analytical technology integration would enable real-time monitoring of reaction progress and product quality, facilitating optimization of reaction parameters and ensuring consistent batch-to-batch performance [5]. Implementation of automated synthesis platforms could provide systematic optimization of multiple parameters simultaneously while generating comprehensive databases for process understanding and control.

The development of telescoped synthetic sequences that eliminate intermediate purification steps could significantly improve overall process efficiency and reduce production costs [1]. Such approaches would require careful optimization of reaction conditions to ensure compatibility across multiple synthetic transformations while maintaining product quality standards.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

412.08816355 g/mol

Monoisotopic Mass

412.08816355 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Chen H, Yang Z, Ding C, Chu L, Zhang Y, Terry K, Liu H, Shen Q, Zhou J. Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy. Eur J Med Chem. 2013Apr;62:498-507. doi: 10.1016/j.ejmech.2013.01.023. Epub 2013 Jan 26. PubMed PMID: 23416191; PubMed Central PMCID: PMC3750725.

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